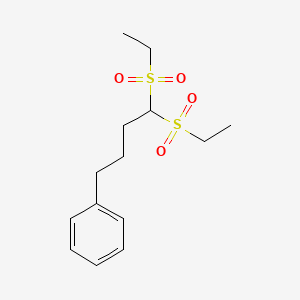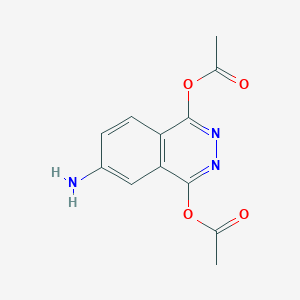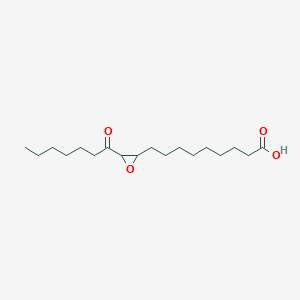
Diethyl 2-(nitromethyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(nitromethyl)butanedioate is an organic compound with the molecular formula C9H15NO6 It is a diester derivative of butanedioic acid, featuring a nitromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(nitromethyl)butanedioate can be synthesized through a multi-step process. One common method involves the nitration of diethyl butanedioate, followed by esterification. The reaction typically requires a nitrating agent such as nitric acid and a catalyst to facilitate the process. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(nitromethyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-(nitromethyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of biochemical pathways involving nitro and ester groups.
Industry: Used in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of diethyl 2-(nitromethyl)butanedioate involves its interaction with molecular targets through its nitro and ester groups. These functional groups can participate in various chemical reactions, influencing biological pathways and material properties. The nitro group, for example, can undergo redox reactions, while the ester groups can be hydrolyzed under certain conditions.
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: Similar in structure but lacks the nitromethyl group.
Dimethyl 2-(nitromethyl)butanedioate: Similar but with methyl esters instead of ethyl esters.
Diethyl malonate: Another diester but with different functional groups.
Uniqueness
Diethyl 2-(nitromethyl)butanedioate is unique due to the presence of both nitro and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Properties
CAS No. |
4753-28-0 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
diethyl 2-(nitromethyl)butanedioate |
InChI |
InChI=1S/C9H15NO6/c1-3-15-8(11)5-7(6-10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
MEMIGTMRRWJITA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C[N+](=O)[O-])C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4R)-2-Phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14735320.png)
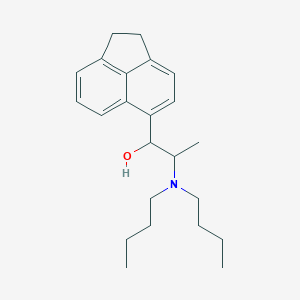
![2,2'-{[(2-Hydroxyethyl)imino]dimethanediyl}bis(4-tert-butyl-6-cyclohexylphenol)](/img/structure/B14735334.png)
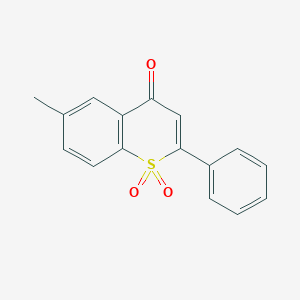
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
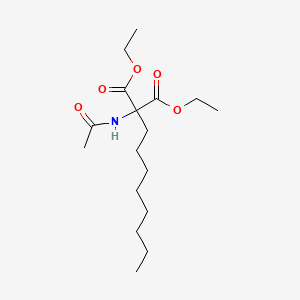
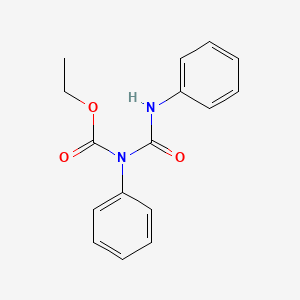

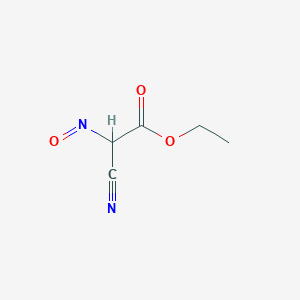
![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
